molecular formula C24H23N5O5 B11434784 2-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

2-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B11434784
M. Wt: 461.5 g/mol
InChI Key: QJXQBCJJUSGHJL-UHFFFAOYSA-N
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Description

2-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyridine core, which is known for its diverse biological activities. The presence of methoxy and methylphenyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyridine core through cyclization reactions. Subsequent steps involve the introduction of the methoxy and methylphenyl groups via substitution reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, essential for commercial applications. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE stands out due to its triazolopyridine core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H23N5O5

Molecular Weight

461.5 g/mol

IUPAC Name

2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-N-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C24H23N5O5/c1-15-4-7-17(8-5-15)26-23(31)16-6-9-21-27-29(24(32)28(21)13-16)14-22(30)25-18-10-19(33-2)12-20(11-18)34-3/h4-13H,14H2,1-3H3,(H,25,30)(H,26,31)

InChI Key

QJXQBCJJUSGHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)OC)OC)C=C2

Origin of Product

United States

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